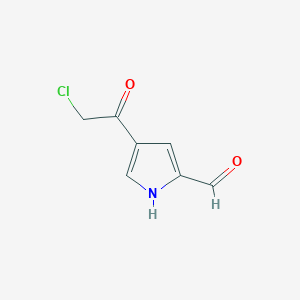

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-2-7(11)5-1-6(4-10)9-3-5/h1,3-4,9H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVCSBMHJIMXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(=O)CCl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376964 | |

| Record name | 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115027-23-1 | |

| Record name | 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis and Characterization of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed synthetic pathway and predicted analytical characterization for the novel compound, 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde. Due to the limited availability of direct literature for this specific molecule, the following guide is based on established synthetic methodologies for analogous pyrrole derivatives and spectral data from closely related compounds. This paper serves as a practical resource for researchers aiming to synthesize and identify this target compound.

Proposed Synthesis

The proposed synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is a two-step process, which can potentially be performed as a one-pot reaction. The synthesis begins with the Vilsmeier-Haack formylation of pyrrole to yield 1H-pyrrole-2-carbaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation to introduce the chloroacetyl group at the C4 position of the pyrrole ring.

A similar one-pot Vilsmeier-Haack and subsequent Friedel-Crafts reaction has been successfully employed for the synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde.[1] This established procedure provides a strong foundation for the proposed synthesis of the chloroacetyl derivative.

Reaction Scheme:

Figure 1: Proposed two-step synthesis of the target compound.

Experimental Protocol

The following protocol is adapted from the synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde.[1]

Materials:

-

Pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Chloroacetyl chloride

-

Aluminum chloride (AlCl₃)

-

1,2-Dichloroethane

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl ether

-

Silica gel for column chromatography

Procedure:

-

Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a stirrer and a dropping funnel, cool a solution of DMF in 1,2-dichloroethane in an ice bath. Slowly add phosphorus oxychloride to the stirred solution while maintaining the temperature.

-

Formylation of Pyrrole: To the freshly prepared Vilsmeier reagent, add a solution of pyrrole in 1,2-dichloroethane dropwise, keeping the reaction mixture cool.

-

Friedel-Crafts Acylation: To the resulting mixture, add aluminum chloride, followed by the rapid addition of chloroacetyl chloride at room temperature. Stir the reaction mixture for several hours.

-

Work-up: Pour the reaction mixture into a mixture of ice and water. Neutralize with a sodium hydroxide solution and then make it slightly acidic with hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with ethyl ether. Combine the organic extracts, wash with water, dry, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in common organic solvents |

Predicted Characterization Data

The characterization data for the target compound are predicted based on the analysis of structurally similar compounds, primarily 4-acetyl-1H-pyrrole-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are presented in the tables below. The numbering of the atoms in the pyrrole ring is as follows: the nitrogen atom is position 1, the carbon bearing the aldehyde is position 2, and so on.

Table 1: Predicted ¹H NMR Data (in ppm)

| Proton | Predicted Chemical Shift (δ) | Multiplicity |

| H3 | ~7.0 - 7.2 | d |

| H5 | ~7.3 - 7.5 | d |

| CHO | ~9.5 - 9.7 | s |

| CH₂Cl | ~4.5 - 4.8 | s |

| NH | ~11.0 - 12.0 | br s |

Table 2: Predicted ¹³C NMR Data (in ppm)

| Carbon | Predicted Chemical Shift (δ) |

| C2 (CHO) | ~180 - 185 |

| C3 | ~120 - 125 |

| C4 (C=O) | ~135 - 140 |

| C5 | ~125 - 130 |

| C=O (acetyl) | ~190 - 195 |

| CH₂Cl | ~45 - 50 |

Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands are listed below.

Table 3: Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=O Stretch (aldehyde) | 1660 - 1680 |

| C=O Stretch (ketone) | 1680 - 1700 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS)

The predicted mass-to-charge ratio (m/z) for the molecular ion peak in the mass spectrum is presented below.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ | 171/173 (due to ³⁵Cl/³⁷Cl isotopes) |

Experimental Workflow

The general workflow for the synthesis and characterization of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is depicted in the following diagram.

Figure 2: General experimental workflow for synthesis and characterization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde. The proposed synthetic route is based on well-established and reliable chemical transformations for pyrrole systems. The predicted analytical data offers a valuable reference for researchers in identifying and confirming the structure of the target compound. It is anticipated that this guide will facilitate the successful synthesis and characterization of this novel pyrrole derivative, paving the way for its potential applications in medicinal chemistry and drug discovery.

References

Technical Whitepaper: Physicochemical Properties and Biological Potential of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this paper also presents a detailed experimental protocol for the synthesis of the closely related analog, 4-acetyl-1H-pyrrole-2-carbaldehyde, and proposes a modified procedure for the synthesis of the title compound. Furthermore, this guide explores the potential biological activities of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde by examining the established bioactivities of the broader class of pyrrole derivatives. This document aims to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel pyrrole-based compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | CymitQuimica[1] |

| Molecular Weight | 171.58 g/mol | CymitQuimica[1] |

| Appearance | Solid (Form) | CymitQuimica[1] |

| InChI | InChI=1S/C7H6ClNO2/c8-2-7(11)5-1-6(4-10)9-3-5/h1,3-4,9H,2H2 | CymitQuimica[1] |

| InChI Key | WDVCSBMHJIMXIP-UHFFFAOYSA-N | CymitQuimica[1] |

| Canonical SMILES | C1=C(C=NC1C(=O)CCl)C=O | PubChem |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde has not been explicitly reported in the literature. However, a reliable one-pot synthesis for the structurally similar compound, 4-acetyl-1H-pyrrole-2-carbaldehyde, has been described and involves a Vilsmeier-Haack reaction followed by a Friedel-Crafts acylation.[2] This procedure can be adapted for the synthesis of the target compound by substituting acetyl chloride with chloroacetyl chloride.

Experimental Protocol for the Synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde[2]

Materials:

-

Pyrrole

-

Dimethylformamide (DMF)

-

Oxalyl chloride

-

1,2-Dichloroethane

-

Aluminum chloride (AlCl₃)

-

Acetyl chloride

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl ether

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: A solution of dimethylformamide (5.5 mmol) in 1,2-dichloroethane (10 ml) is cooled in an ice bath. To this stirred solution, a solution of oxalyl chloride (5.5 mmol) in 1,2-dichloroethane (10 ml) is added over a period of 10 minutes. The resulting suspension is stirred at room temperature for 15 minutes.

-

Formylation of Pyrrole: The suspension is cooled again in an ice bath, and a solution of pyrrole (5 mmol) in 1,2-dichloroethane (10 ml) is added over 10 minutes. The mixture is then stirred for 15 minutes at room temperature.

-

Friedel-Crafts Acylation: To the light orange solution, aluminum chloride (11 mmol) is added, followed by the rapid addition of acetyl chloride (5 mmol) at room temperature. The mixture is stirred for 3 hours.

-

Work-up and Purification: The reaction mixture is poured onto approximately 50 ml of ice and water. 50% aqueous sodium hydroxide (4 ml) is added, and the mixture is stirred rapidly for 10 minutes. The mixture is then made slightly acidic with concentrated hydrochloric acid. The organic and aqueous layers are separated. The aqueous layer is extracted with ethyl ether. The combined organic extracts are washed with water, dried, filtered, and concentrated. The final product is isolated by column chromatography on silica gel.

Proposed Adaptation for the Synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde

To synthesize the title compound, the protocol described above can be modified by replacing acetyl chloride in step 3 with chloroacetyl chloride . The reaction conditions, including stoichiometry and reaction time, may require optimization to achieve a good yield. The general principle of the Friedel-Crafts acylation of the in situ generated pyrrole-2-carbaldehyde remains the same.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde are not available in the current literature. However, the pyrrole scaffold is a common motif in a vast array of biologically active compounds.[3] Furthermore, the presence of a reactive chloroacetyl group suggests that this molecule could act as an electrophile and potentially form covalent bonds with biological nucleophiles, such as cysteine residues in proteins.

Inferred Biological Activities from Related Compounds

-

Anticancer Activity: Many pyrrole derivatives have demonstrated significant anticancer properties.[2] Some substituted pyrroles have been shown to induce apoptosis in cancer cell lines. The cytotoxicity of such compounds is often attributed to their ability to interfere with key cellular processes.

-

Antibacterial and Antifungal Activity: The pyrrole nucleus is present in several natural and synthetic antimicrobial agents.[2] The biological activity is often dependent on the nature and position of the substituents on the pyrrole ring.

-

Anti-inflammatory and Antioxidant Activity: Certain pyrrole derivatives have been reported to possess anti-inflammatory and antioxidant properties.[3] These activities may be mediated through the modulation of inflammatory pathways and the scavenging of reactive oxygen species.

Potential Signaling Pathway Interactions

Given the electrophilic nature of the chloroacetyl group, 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde could potentially interact with various signaling pathways by covalently modifying key proteins. For instance, it could target enzymes with active site cysteine residues, such as certain kinases or phosphatases, leading to the modulation of their activity. This could, in turn, affect downstream signaling cascades involved in cell proliferation, inflammation, or apoptosis.

Conclusion

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is a pyrrole derivative with potential for further investigation in the field of medicinal chemistry. While direct experimental data on its physicochemical properties and biological activities are scarce, this technical guide provides a foundation for future research by summarizing the available information and proposing a viable synthetic route. The diverse biological activities exhibited by related pyrrole compounds suggest that the title compound may also possess interesting pharmacological properties, warranting its synthesis and biological evaluation. Researchers are encouraged to use the proposed synthetic protocol as a starting point and to explore the potential of this compound in various biological assays.

References

- 1. 4-(2-Chloroacetyl)-1H-pyrrole-2-carbaldehyde | CymitQuimica [cymitquimica.com]

- 2. 4-Acetyl-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde. Due to the absence of publicly available experimental spectral data for this specific compound, this guide presents a predicted ¹H NMR analysis based on the known spectral data of the parent compound, pyrrole-2-carbaldehyde, and related substituted analogs. This guide also includes a comprehensive experimental protocol for acquiring the ¹H NMR spectrum of similar organic compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is summarized in the table below. These predictions are derived from the analysis of substituent effects on the pyrrole ring, using pyrrole-2-carbaldehyde as the base structure. The electron-withdrawing nature of the chloroacetyl group at the 4-position is expected to deshield the adjacent protons, leading to a downfield shift in their resonance frequencies.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-1 (NH) | ~11.0 - 12.0 | br s | - | 1H |

| H-5 (CHO) | ~9.6 | s | - | 1H |

| H-3 | ~7.4 | d | ~1.5 | 1H |

| H-5 | ~7.2 | d | ~1.5 | 1H |

| H-6 (CH₂) | ~4.8 | s | - | 2H |

Note: These are predicted values and may differ from experimental results. The solvent is assumed to be CDCl₃ or a similar deuterated solvent.

Experimental Protocols

A standard protocol for the acquisition of a ¹H NMR spectrum for a compound like 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is as follows:

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm as a reference.

2. NMR Spectrometer Setup:

-

Use a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Typical acquisition parameters include:

-

A spectral width that encompasses all expected proton resonances (e.g., 0-12 ppm).

-

A sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

A relaxation delay that allows for full relaxation of the protons between pulses.

-

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.[1]

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for ¹H NMR spectral analysis.

Caption: Molecular structure of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde.

Caption: General workflow for ¹H NMR spectral analysis.

References

An In-depth Technical Guide on the Predicted ¹³C NMR Chemical Shifts for 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde. Due to the absence of direct experimental spectral data in publicly available literature, this guide employs established principles of NMR spectroscopy, including substituent chemical shift (SCS) additivity rules, to forecast the spectrum. This document is intended to serve as a valuable resource for the characterization and structural elucidation of this and related pyrrole derivatives.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts for 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde have been predicted based on the known chemical shifts of unsubstituted pyrrole and the substituent effects of the formyl and chloroacetyl groups. The pyrrole ring is an electron-rich aromatic system, and the introduction of electron-withdrawing groups, such as a carbaldehyde and a chloroacetyl group, is expected to cause a downfield shift (to higher ppm values) of the ring carbons.[1]

The prediction methodology involves using the experimental data for pyrrole-2-carbaldehyde to determine the effect of the 2-formyl group and estimating the effect of the 4-chloroacetyl group based on data from related acetyl-substituted pyrroles and chloro-substituted aromatic compounds. The principle of substituent additivity is then applied to the base chemical shifts of the pyrrole ring.[2]

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in proton-coupled spectrum) |

| C2 | ~135 | Singlet |

| C3 | ~115 | Doublet |

| C4 | ~130 | Singlet |

| C5 | ~125 | Doublet |

| C=O (carbaldehyde) | ~180 | Doublet |

| C=O (chloroacetyl) | ~190 | Singlet |

| CH₂Cl | ~45 | Triplet |

Note: These are predicted values and may differ from experimental results. The solvent used for analysis will also influence the chemical shifts.

Experimental Protocols

To acquire an experimental ¹³C NMR spectrum for 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde, the following protocol is recommended:

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurity signals.[1]

-

Solvent Selection: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent. Common solvents for pyrrole derivatives include chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] The choice of solvent can affect the chemical shifts, particularly of protons attached to nitrogen.[2]

-

Filtration: Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following are suggested starting parameters for a standard ¹³C NMR experiment on a 400 or 500 MHz spectrometer:

| Parameter | Recommended Value | Purpose |

| Pulse Program | zgpg30 or similar | Standard 30° pulse with proton decoupling. |

| Spectral Width | 0 - 220 ppm | To cover the expected range of carbon signals. |

| Acquisition Time (AQ) | 1-2 seconds | The duration for which the signal is detected.[1] |

| Relaxation Delay (D1) | 2 seconds | To allow for the longer relaxation times of carbon nuclei.[1] |

| Number of Scans (NS) | 1024 or more | To achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Decoupling | Proton broadband decoupling | To simplify the spectrum by removing ¹H-¹³C couplings, resulting in single lines for each carbon.[1] |

Logical Workflow for Chemical Shift Prediction

The following diagram illustrates the logical workflow used to predict the ¹³C NMR chemical shifts for the target molecule.

References

An In-depth Technical Guide to the FTIR Spectroscopy of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound and require a thorough understanding of its vibrational properties for characterization and analysis.

Molecular Structure and Functional Groups

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is a pyrrole derivative featuring three key functional groups that give rise to characteristic absorption bands in the infrared spectrum:

-

1H-Pyrrole ring: A five-membered aromatic heterocycle containing a secondary amine (N-H) group.

-

Carbaldehyde group (-CHO): An aldehyde functional group attached to the C2 position of the pyrrole ring.

-

2-Chloroacetyl group (-COCH₂Cl): An acyl halide derivative attached to the C4 position of the pyrrole ring.

The unique arrangement of these functional groups influences the electronic environment and, consequently, the vibrational frequencies of the covalent bonds within the molecule.

Theoretical Vibrational Modes

The infrared spectrum of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is expected to be complex, with numerous absorption bands corresponding to different vibrational modes. The most prominent and analytically useful peaks are associated with the stretching and bending vibrations of the primary functional groups.

Expected Vibrational Frequencies of Key Functional Groups:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Pyrrole N-H | Stretching | 3200 - 3400 | The broadness of this peak can be indicative of hydrogen bonding.[1] |

| Aldehyde C-H | Stretching | 2850 - 2750 | Often appears as a pair of weak to medium bands.[2] |

| Aromatic C-H | Stretching | 3100 - 3000 | Characteristic of C-H bonds on the pyrrole ring.[3] |

| Chloroacetyl C=O | Stretching | ~1700 | The presence of the electronegative chlorine atom can shift this frequency.[4] |

| Aldehyde C=O | Stretching | 1705 - 1680 | Conjugation with the pyrrole ring lowers the frequency compared to a saturated aldehyde.[2] |

| Pyrrole Ring C=C & C-C | Stretching | 1600 - 1400 | A series of bands related to the stretching of the aromatic ring.[3] |

| C-N | Stretching | 1198 - 952 | Associated with the pyrrole ring.[1] |

| C-Cl | Stretching | 792 - 750 | The position can be influenced by the molecular environment.[4] |

Experimental Protocol: FTIR Spectroscopy

The following outlines a standard procedure for acquiring the FTIR spectrum of a solid sample like 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde using the KBr pellet method.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Potassium bromide (KBr), spectroscopy grade

-

Sample of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde

-

Spatula and weighing paper

-

Infrared lamp (optional, for drying)

Procedure:

-

Drying: Ensure both the KBr and the sample are completely dry to avoid interference from water absorption bands (broad peak around 3400 cm⁻¹ and a sharper peak around 1640 cm⁻¹). If necessary, dry the KBr in an oven at ~110°C for several hours and cool it in a desiccator. The sample should be dried under vacuum.

-

Sample Preparation: Weigh approximately 1-2 mg of the 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde sample and about 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial for obtaining a high-quality spectrum by minimizing scattering effects.

-

Pellet Formation: Transfer a portion of the ground mixture into the pellet-forming die. Distribute the powder evenly. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes.

-

Pellet Inspection: Carefully remove the die from the press and extract the KBr pellet. A good pellet should be thin and transparent or translucent.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background scan with an empty sample compartment to record the spectrum of the atmospheric water and carbon dioxide. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Process the resulting spectrum using the spectrometer's software. This may include baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Visualization of Methodologies and Molecular Structure

FTIR Experimental Workflow:

Caption: General workflow for FTIR analysis using the KBr pellet method.

Functional Group Relationships and Expected FTIR Signals:

Caption: Key functional groups and their corresponding FTIR signal regions.

Interpretation of the Spectrum

When analyzing the FTIR spectrum of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde, the following regions are of particular interest:

-

3500-3000 cm⁻¹: The presence of a moderately broad peak around 3300 cm⁻¹ would confirm the N-H stretching of the pyrrole ring. Sharp peaks just above 3000 cm⁻¹ are indicative of the aromatic C-H stretches.

-

3000-2700 cm⁻¹: Look for the characteristic, and often less intense, C-H stretching bands of the aldehyde group.

-

1800-1600 cm⁻¹: This is the carbonyl region and is critical for characterization. Two distinct, strong, and sharp absorption bands are expected. The higher frequency band is likely due to the chloroacetyl C=O, while the lower frequency band corresponds to the aldehyde C=O, which is in conjugation with the aromatic pyrrole ring. The relative positions can be influenced by electronic and steric effects.

-

1600-1400 cm⁻¹: A series of medium to strong bands in this region will be due to the C=C and C-N stretching vibrations of the pyrrole ring.

-

Below 1000 cm⁻¹: A medium to strong absorption band in the range of 800-700 cm⁻¹ can be attributed to the C-Cl stretching vibration.

By carefully examining these regions and comparing the observed frequencies with established correlation tables and data from similar compounds, a confident identification and structural confirmation of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde can be achieved.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of the novel compound 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices, a critical step in pharmaceutical research and development. This document outlines the theoretical fragmentation pathways under common ionization techniques, presents the data in a structured format, and provides a generalized experimental protocol for its analysis.

Predicted Mass Spectrometry Data

The fragmentation of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is anticipated to be influenced by the presence of the pyrrole ring, the aldehyde group, and the chloroacetyl moiety. The molecular weight of this compound is 171.58 g/mol .[1] The following tables summarize the predicted key ions and their relative abundances under Electron Ionization (EI) and Electrospray Ionization (ESI), two common mass spectrometry techniques.[2][3]

Table 1: Predicted Mass Spectrometry Data for 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde

| Predicted Ion | m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Predicted Relative Abundance (%) |

| [M]•+ | 171/173 | Intact Molecule (Radical Cation) | 40 |

| [M-Cl]• | 136 | Loss of Chlorine Radical | 60 |

| [M-CO]•+ | 143/145 | Loss of Carbon Monoxide | 20 |

| [M-CH2Cl]• | 122 | Loss of Chloromethyl Radical | 80 |

| [M-COCH2Cl]• | 94 | Loss of Chloroacetyl Radical | 100 (Base Peak) |

| [C4H4N]+ | 66 | Pyrrole Cation | 30 |

Note: The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

Proposed Fragmentation Pathways

The fragmentation of pyrrole derivatives is significantly influenced by the nature and position of substituents on the pyrrole ring.[4][5] For 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde, the primary fragmentation events are expected to involve the chloroacetyl and aldehyde functional groups.

Under Electron Ionization (EI) , a hard ionization technique, extensive fragmentation is expected.[2][3] The initial event is the formation of the molecular ion ([M]•+). Subsequent fragmentation is likely to proceed through several key pathways:

-

Alpha-Cleavage: The bond between the carbonyl group and the adjacent carbon is susceptible to cleavage.[6][7] This can lead to the loss of the chloroacetyl group as a radical, resulting in a stable acylium ion.

-

Loss of Chlorine: The carbon-chlorine bond can undergo homolytic cleavage to release a chlorine radical.

-

Loss of Carbon Monoxide: Decarbonylation from the aldehyde group is a common fragmentation pathway for aromatic aldehydes.

Electrospray Ionization (ESI) , a soft ionization technique, is expected to produce a prominent protonated molecule ([M+H]+).[2][5] Tandem mass spectrometry (MS/MS) of this precursor ion would likely reveal similar fragmentation patterns to those observed under EI, primarily involving the loss of the chloroacetyl group.

Below is a DOT script representation of the predicted fragmentation pathway.

Experimental Protocols

To obtain the mass spectrum of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde, the following general protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for volatile and thermally stable compounds.[3]

Sample Preparation:

-

Dissolve the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 10-100 µg/mL.[3]

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: Agilent 5977B or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.[3]

-

Ion Source Temperature: 230°C.[3]

-

Transfer Line Temperature: 280°C.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method is ideal for less volatile or thermally labile compounds.[2]

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.[2]

-

Filter the sample through a 0.2 µm syringe filter before injection.[2]

Instrumentation and Conditions:

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.[2]

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.[2]

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Ion Source Gas 1: 50 psi.

-

Ion Source Gas 2: 50 psi.

-

Curtain Gas: 35 psi.

-

Temperature: 500°C.

-

IonSpray Voltage: 5500 V.

-

Scan Type: Full scan from m/z 50-500 for MS1, and product ion scan for MS2 with collision energy ramped from 10-40 eV.

The following diagram illustrates a general workflow for mass spectrometry analysis.

References

- 1. 4-(2-Chloroacetyl)-1H-pyrrole-2-carbaldehyde | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

"solubility of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde in common organic solvents"

Lack of Quantitative Solubility Data for 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde in common organic solvents. While general physicochemical properties are available for this compound and related pyrrole derivatives, precise solubility measurements in solvents such as acetone, ethanol, methanol, dichloromethane, or ethyl acetate have not been published in the reviewed resources.

This technical guide will, therefore, outline a standard experimental protocol for determining the solubility of a compound like 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde. This is followed by a logical workflow diagram to guide researchers in this process, adhering to the specified formatting requirements.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid compound in an organic solvent is the isothermal equilibrium method, followed by quantitative analysis.

Objective: To determine the saturation solubility of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde in a given organic solvent at a specific temperature.

Materials:

-

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde (solute)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Vials with screw caps

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

-

-

Quantitative Analysis:

-

HPLC Method:

-

Develop a validated HPLC method with a suitable column and mobile phase to quantify the concentration of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde.

-

Prepare a series of standard solutions of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde in the chosen solvent.

-

Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.

-

Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining solubility.

Caption: Experimental workflow for solubility determination.

Caption: Logical pathway for solubility measurement.

Stability and Storage of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for the highly reactive compound, 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde. Due to the limited publicly available stability data for this specific molecule, this guide supplements direct findings with established chemical principles for related compound classes, namely pyrroles and α-haloketones. The inherent reactivity of these functional groups suggests that careful handling and stringent storage conditions are crucial to maintain the compound's integrity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing guidance on storage, handling, and potential degradation pathways.

Introduction

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is a bifunctional molecule of interest in medicinal chemistry and organic synthesis due to its reactive chloroacetyl and carbaldehyde moieties attached to a pyrrole core. The pyrrole ring is a common scaffold in pharmacologically active compounds, and the chloroacetyl group provides a reactive handle for nucleophilic substitution, making it a potentially useful building block for the synthesis of more complex molecules. However, the very features that make this compound a versatile synthetic intermediate also contribute to its potential instability. Understanding the stability profile and optimal storage conditions is paramount to ensure its quality, purity, and reproducible results in experimental settings.

Chemical Properties and Inherent Reactivity

The stability of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is intrinsically linked to the chemical properties of its constituent functional groups: the pyrrole ring, the α-chloroacetyl group, and the aldehyde.

-

Pyrrole Ring: Pyrroles are known to be susceptible to oxidation, polymerization, and reactions with strong acids. They can be sensitive to air and light.

-

α-Chloroacetyl Group: The chloroacetyl group is a potent electrophile, making the α-carbon susceptible to nucleophilic attack. This reactivity is enhanced by the electron-withdrawing nature of the adjacent carbonyl group.

-

Aldehyde Group: Aldehydes can undergo oxidation to carboxylic acids and are susceptible to nucleophilic addition reactions.

The combination of these functional groups suggests that 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is likely a reactive and potentially unstable compound that requires careful handling.

Recommended Storage Conditions

While detailed, quantitative stability studies for 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde are not widely published, recommendations from suppliers and the chemistry of analogous compounds provide clear guidance for storage. The primary goal is to minimize exposure to conditions that can promote degradation, such as high temperatures, moisture, and light.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated | To slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and reactions with atmospheric moisture. |

| Light | Protect from light (store in an amber vial or in the dark) | To prevent light-induced degradation or polymerization. |

| Moisture | Keep in a tightly sealed container in a dry environment | To prevent hydrolysis of the chloroacetyl group and other moisture-sensitive reactions. |

Potential Degradation Pathways

Based on the functional groups present in 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde, several potential degradation pathways can be postulated. Understanding these pathways is crucial for developing appropriate analytical methods to monitor the compound's purity over time.

Caption: Postulated degradation pathways for 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde.

Experimental Protocols for Purity Assessment

To ensure the quality of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde, especially after storage, it is essential to perform purity analysis. The following are general experimental protocols that can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a suitable method for assessing the purity of non-volatile compounds and identifying degradation products.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient could be 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance spectrum of the compound (a diode array detector would be beneficial for method development).

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile or a suitable solvent to a final concentration of 1 mg/mL. The sample should be filtered through a 0.22 µm syringe filter before injection.

-

Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. Purity can be estimated by the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is useful for identifying and quantifying volatile impurities or degradation products.

-

Instrumentation: A GC system coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) to elute all components.

-

Injector Temperature: 250°C.

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Analysis: Inject 1 µL of the sample. Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST).

General Workflow for a Chemical Stability Study

For researchers intending to conduct a formal stability study on 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde, the following general workflow can be applied.

Caption: A generalized workflow for conducting a chemical stability study.

Handling and Safety Precautions

Given the reactive nature of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde, appropriate safety measures should be taken during handling.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and nucleophiles.

Conclusion

While specific, quantitative stability data for 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is scarce in the public domain, a conservative approach to its storage and handling is warranted based on the known reactivity of its functional groups. Refrigerated storage under an inert, dry, and dark atmosphere is strongly recommended to preserve its integrity. Researchers should perform regular purity checks using appropriate analytical methods, such as HPLC, to ensure the quality of the material before use in sensitive applications. The information and protocols provided in this guide offer a framework for the safe and effective use of this reactive and valuable synthetic building block.

A Technical Guide to Quantum Chemical Calculations for 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde: Exploring Molecular Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde. This molecule, belonging to the pyrrole class of heterocyclic compounds, is of significant interest due to the diverse biological activities exhibited by pyrrole derivatives, including anti-bacterial, anti-inflammatory, and anti-tumor properties.[1] Understanding its fundamental quantum mechanical properties is crucial for rational drug design and the development of novel therapeutic agents.

While specific quantum chemical studies on 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde are not extensively available in public literature, this guide outlines a robust computational workflow and presents expected data based on established theoretical studies of similar pyrrole-2-carbaldehyde derivatives.[2] The methodologies and data presented herein serve as a foundational framework for researchers to conduct their own in-depth computational analyses.

Molecular Structure and Properties

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde possesses the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.5810 g/mol .[3] A logical first step in its computational analysis is the optimization of its geometric structure to find the lowest energy conformation.

Table 1: Optimized Geometrical Parameters (Expected Values)

| Parameter | Bond/Angle | Expected Value (DFT B3LYP/6-311++G(d,p)) |

| Bond Length | C=O (aldehyde) | 1.21 Å |

| C-C (acetyl) | 1.52 Å | |

| C=O (acetyl) | 1.22 Å | |

| C-Cl | 1.78 Å | |

| N-H | 1.01 Å | |

| Bond Angle | O=C-H (aldehyde) | 124° |

| C-C-C (acetyl) | 118° | |

| C-C=O (acetyl) | 121° | |

| Dihedral Angle | Pyrrole ring - Aldehyde | ~5° |

| Pyrrole ring - Acetyl | ~2° |

Note: Expected values are based on the crystal structure of the closely related 4-acetyl-1H-pyrrole-2-carbaldehyde and typical DFT calculation results.[1]

Computational Methodology

A standard and effective approach for quantum chemical calculations on this type of molecule involves Density Functional Theory (DFT). The B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) offers a good balance between accuracy and computational cost for geometry optimization, vibrational frequency analysis, and electronic property calculations.

Experimental Protocol: Geometry Optimization and Frequency Analysis

-

Initial Structure Generation: The initial 3D coordinates of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde can be constructed using molecular building software. The crystal structure of 4-acetyl-1H-pyrrole-2-carbaldehyde can serve as an excellent template.[1]

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is utilized.

-

Method: The calculation is set up using Density Functional Theory (DFT).

-

Functional: The B3LYP hybrid functional is selected.

-

Basis Set: The 6-311++G(d,p) basis set is chosen to provide a good description of the electronic structure, including polarization and diffuse functions for the non-hydrogen atoms.

-

Calculation Type: The task is set to "Opt" (Optimization) followed by "Freq" (Frequency) to first find the minimum energy geometry and then to compute the vibrational frequencies. The absence of imaginary frequencies in the output confirms that a true minimum on the potential energy surface has been located.

-

Solvation Model: To simulate a more realistic biological environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, using water as the solvent.

Electronic and Spectroscopic Properties

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and kinetic stability. The HOMO-LUMO energy gap provides an indication of the molecule's excitability.

Table 2: Calculated Electronic Properties (Expected Values)

| Property | Expected Value (DFT B3LYP/6-311++G(d,p) in water) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | ~3.5 Debye |

Vibrational frequency calculations are essential for predicting the infrared (IR) spectrum of the molecule. Key vibrational modes are expected for the carbonyl stretches and the N-H bond.

Table 3: Predicted Vibrational Frequencies (Expected Values)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Pyrrole N-H | ~3450 |

| C=O Stretch | Aldehyde | ~1680 |

| C=O Stretch | Acetyl | ~1650 |

| C-Cl Stretch | Chloroacetyl | ~750 |

Visualizing the Computational Workflow

To provide a clear understanding of the logical flow of the quantum chemical calculations, the following diagrams illustrate the key steps.

Caption: Computational workflow for quantum chemical calculations.

Signaling Pathway Analogy: Molecular Orbital Interactions

While not a biological signaling pathway, the interaction between molecular orbitals can be visualized in a similar manner to understand chemical reactivity. The HOMO and LUMO are key players in chemical reactions.

References

Unraveling the Structural Architecture of Pyrrole Derivatives: A Crystallographic Analysis of 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one

Disclaimer: Despite a comprehensive search, the crystal structure of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde has not been reported in publicly accessible literature. This technical guide therefore presents a detailed crystal structure analysis of a closely related positional isomer, 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one , to provide valuable structural insights for researchers in drug development and materials science. The data and methodologies discussed herein pertain to this isomer.

Introduction

Pyrrole-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The introduction of a chloroacetyl group offers a reactive handle for further chemical modifications, making these compounds valuable synthons. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the development of novel materials. This whitepaper details the crystal structure analysis of 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one, providing a foundational understanding of the structural characteristics of this class of compounds.

Crystallographic Data and Structure Refinement

The crystal structure of 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is provided in Table 1.

| Parameter | Value |

| Chemical Formula | C₆H₆ClNO |

| Formula Weight | 143.57 g/mol |

| Crystal System | Triclinic |

| Space Group | P 2₁2₁2₁ (no. 19) |

| Unit Cell Dimensions | |

| a (Å) | 5.8789(2) |

| b (Å) | 7.4029(2) |

| c (Å) | 14.6418(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 637.22(3) |

| Z (molecules per unit cell) | 4 |

| Data Collection | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 100.0(2) |

| Reflections Collected | 3887 |

| Independent Reflections | 1404 |

| Refinement | |

| R₁ [I > 2σ(I)] | 0.0333 |

| wR₂ (all data) | 0.0743 |

Table 1: Crystal data and structure refinement for 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one.[1]

Molecular and Crystal Structure

The molecule adopts a nearly planar conformation. In the crystal, molecules are linked into chains by intermolecular hydrogen bonds. This structural motif is a key feature influencing the solid-state properties of the compound.

Experimental Protocols

Synthesis and Crystallization

The synthesis of 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one is not detailed in the primary crystallographic reference. However, a general synthetic route for similar compounds involves the Friedel-Crafts acylation of pyrrole with chloroacetyl chloride.

Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion techniques.

X-ray Data Collection and Structure Solution

A suitable single crystal is mounted on a diffractometer. The crystal is kept at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using monochromatic radiation. The collected diffraction intensities are then used to solve the crystal structure, typically by direct methods, and the structural model is refined using least-squares procedures.[2]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for crystal structure analysis.

Molecular Connectivity

The following diagram shows the atomic connectivity within the 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one molecule.

Conclusion

While the crystal structure for 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde remains undetermined, this technical guide provides a thorough analysis of its close isomer, 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one. The presented crystallographic data, experimental protocols, and structural visualizations offer a valuable reference for researchers working with related pyrrole derivatives. The insights into the molecular conformation and intermolecular interactions can guide future efforts in drug design, synthesis, and the development of new materials based on this chemical scaffold.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 4-acetyl-1H-pyrrole-2-carbaldehyde, followed by a selective chlorination of the acetyl group.

Overall Synthetic Scheme

The synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is achieved through a two-step reaction sequence starting from pyrrole. The first step involves a one-pot Vilsmeier-Haack formylation and Friedel-Crafts acylation to introduce the aldehyde and acetyl groups onto the pyrrole ring. The subsequent step is an alpha-chlorination of the acetyl group to yield the final product.

Caption: Overall two-step synthesis pathway.

Step 1: Synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde

This procedure details a one-pot reaction combining a Vilsmeier-Haack formylation and a Friedel-Crafts acylation to efficiently synthesize the key intermediate, 4-acetyl-1H-pyrrole-2-carbaldehyde, from pyrrole.[1][2]

Experimental Protocol

Materials and Reagents:

-

Pyrrole

-

Dimethylformamide (DMF)

-

Oxalyl chloride

-

1,2-dichloroethane

-

Aluminum chloride (AlCl₃)

-

Acetyl chloride

-

50% aqueous Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl ether

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask, cool a solution of dimethylformamide (5.5 mmol) in 1,2-dichloroethane (10 ml) in an ice bath. To this stirred solution, add a solution of oxalyl chloride (5.5 mmol) in 1,2-dichloroethane (10 ml) over a period of 10 minutes.

-

Allow the resulting suspension to stir at room temperature for 15 minutes.

-

Pyrrole Addition: Cool the suspension in an ice bath and add a solution of pyrrole (5 mmol) in 1,2-dichloroethane (10 ml) over 10 minutes.

-

Friedel-Crafts Acylation: Let the light orange solution stir for 15 minutes at room temperature. To this, add aluminum chloride (11 mmol) followed by the rapid addition of acetyl chloride (5 mmol) at room temperature.

-

Stir the reaction mixture for 3 hours.

-

Work-up: Pour the mixture onto approximately 50 ml of ice and water. Add 4 ml of 50% aqueous sodium hydroxide and stir rapidly for 10 minutes.

-

Acidify the mixture slightly with concentrated hydrochloric acid.

-

Separate the organic and aqueous layers. Extract the aqueous layer with ethyl ether.

-

Combine the organic extracts, wash with water, dry, filter, and concentrate.

-

Purification: Isolate the final product by column chromatography on silica gel.

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Reactants | ||

| Pyrrole | 5 mmol | [1] |

| Dimethylformamide | 5.5 mmol | [1] |

| Oxalyl chloride | 5.5 mmol | [1] |

| Aluminum chloride | 11 mmol | [1] |

| Acetyl chloride | 5 mmol | [1] |

| Reaction Conditions | ||

| Reaction Time | 3 hours | [1] |

| Temperature | Room Temperature | [1] |

| Product | ||

| Yield | 76% | [1] |

Experimental Workflow for Step 1

Caption: Step-by-step workflow for Step 1.

Step 2: Synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde

This protocol describes the alpha-chlorination of the acetyl group of 4-acetyl-1H-pyrrole-2-carbaldehyde using sulfuryl chloride to produce the final product. This method is adapted from a similar transformation on a substituted acetophenone.[3]

Experimental Protocol

Materials and Reagents:

-

4-acetyl-1H-pyrrole-2-carbaldehyde

-

Sulfuryl chloride (SO₂Cl₂)

-

Methanol

-

Ethyl acetate

-

Dichloromethane

Procedure:

-

Reaction Setup: In a reaction vessel, prepare a stirred mixture of 4-acetyl-1H-pyrrole-2-carbaldehyde (0.74 mmol) in 5 ml of methanol and 10 ml of ethyl acetate/dichloromethane at 20-30°C.

-

Reagent Addition: Add sulfuryl chloride (1.1 mmol) dropwise to the stirred mixture.

-

Reaction: After the addition is complete, allow the mixture to return to room temperature and continue stirring for 1 hour.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The product can be further purified by crystallization or column chromatography if necessary.

Quantitative Data for Step 2

| Parameter | Value | Reference (Adapted from) |

| Reactants | ||

| 4-acetyl-1H-pyrrole-2-carbaldehyde | 0.74 mmol | [3] |

| Sulfuryl chloride | 1.1 mmol | [3] |

| Reaction Conditions | ||

| Reaction Time | 1 hour | [3] |

| Temperature | Room Temperature | [3] |

| Product | ||

| Yield | ~95% (expected) | [3] |

Experimental Workflow for Step 2

Caption: Step-by-step workflow for Step 2.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of 4-Acetyl-1H-pyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Vilsmeier-Haack formylation of 4-acetyl-1H-pyrrole derivatives. This reaction is a crucial method for introducing a formyl group onto the pyrrole ring, a common scaffold in medicinal chemistry and natural products. The regioselectivity of this reaction is a key consideration, particularly in the presence of an electron-withdrawing acetyl group at the 4-position.

Introduction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3] For pyrrole and its derivatives, this electrophilic substitution reaction is a valuable tool for the synthesis of pyrrolecarbaldehydes, which are versatile intermediates in the synthesis of more complex molecules.

The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrroles is influenced by both electronic and steric factors.[4] In the case of 4-acetyl-1H-pyrrole, the acetyl group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. Generally, electrophilic substitution on pyrroles occurs preferentially at the α-positions (C2 and C5) due to the higher stability of the resulting cationic intermediate.[5] When an electron-withdrawing group is present at the 3- or 4-position, the formylation is directed to the available α-position.

This document provides a detailed protocol for the synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde and discusses the factors influencing the regioselectivity of the reaction.

Regioselectivity of Formylation

The Vilsmeier-Haack formylation of 4-acetyl-1H-pyrrole predominantly yields the 2-formyl derivative. The electron-withdrawing nature of the acetyl group at the 4-position deactivates the adjacent 3- and 5-positions towards electrophilic attack. Consequently, the electrophilic Vilsmeier reagent attacks the more electron-rich and sterically accessible α-position (C2 or C5, which are equivalent in the unsubstituted pyrrole).

While the formation of the 3-formyl isomer is not typically observed under standard Vilsmeier-Haack conditions for this substrate, alternative strategies could potentially be employed to access this isomer. These might include the use of sterically demanding Vilsmeier reagents to disfavor attack at the less hindered 2-position, or a multi-step synthetic sequence involving protection and deprotection of the more reactive sites. However, a direct and efficient Vilsmeier-Haack protocol for the synthesis of 4-acetyl-1H-pyrrole-3-carbaldehyde is not well-documented in the literature.

Experimental Protocols

Synthesis of 4-Acetyl-1H-pyrrole-2-carbaldehyde

This protocol describes a one-pot Vilsmeier-Haack formylation followed by a Friedel-Crafts acylation to synthesize the title compound.

Reaction Scheme:

Figure 1: Reaction scheme for the one-pot synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1H-Pyrrole | 67.09 | 5.0 | 0.335 g (0.34 mL) |

| Oxalyl chloride | 126.93 | 5.5 | 0.698 g (0.48 mL) |

| N,N-Dimethylformamide (DMF) | 73.09 | 5.5 | 0.402 g (0.43 mL) |

| 1,2-Dichloroethane | 98.96 | - | 20 mL |

| Aluminum chloride (AlCl₃) | 133.34 | 11.0 | 1.467 g |

| Acetyl chloride | 78.50 | 5.0 | 0.393 g (0.35 mL) |

Procedure:

-

In a three-necked flask equipped with a stirrer and cooled in an ice bath, a solution of N,N-dimethylformamide (5.5 mmol) in 1,2-dichloroethane (10 mL) is prepared.

-

To this stirred and cooled solution, a solution of oxalyl chloride (5.5 mmol) in 1,2-dichloroethane (10 mL) is added dropwise over 10 minutes. A white solid suspension will form.

-

The suspension is allowed to stir at room temperature for 15 minutes.

-

The mixture is then cooled again in an ice bath, and a solution of 1H-pyrrole (5 mmol) in 1,2-dichloroethane (10 mL) is added over 10 minutes.

-

The resulting light orange solution is stirred at room temperature for 15 minutes.

-

To this solution, aluminum chloride (11 mmol) is added, followed by the rapid addition of acetyl chloride (5 mmol) at room temperature.

-

The reaction mixture is stirred for 3 hours at room temperature.

-

The mixture is then poured into approximately 50 mL of an ice-water mixture.

-

50% aqueous sodium hydroxide (4 mL) is added, and the mixture is stirred vigorously for about 10 minutes.

-

The mixture is then made slightly acidic with concentrated hydrochloric acid.

-

The organic and aqueous layers are separated. The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-acetyl-1H-pyrrole-2-carbaldehyde.

Quantitative Data:

| Product | Yield (%) |

| 4-Acetyl-1H-pyrrole-2-carbaldehyde | 76 |

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the Vilsmeier-Haack formylation and the logical relationship of the reaction steps.

Figure 2: Experimental workflow for the synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 4. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. scribd.com [scribd.com]

Application Notes and Protocols: Friedel-Crafts Acylation of Pyrrole-2-carbaldehyde with Chloroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the Friedel-Crafts acylation of pyrrole-2-carbaldehyde with chloroacetyl chloride. This reaction serves as a valuable synthetic route to produce 4-chloroacetyl-pyrrole-2-carbaldehyde, a key intermediate for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development. Due to the electron-withdrawing nature of the formyl group at the 2-position, the pyrrole ring is deactivated, necessitating the use of a strong Lewis acid catalyst for the acylation to proceed. The primary product expected from this reaction is the 4-substituted isomer, arising from electrophilic attack at the most favorable C4 position.

Introduction

The pyrrole scaffold is a fundamental structural motif present in a vast array of pharmaceuticals and biologically active natural products. The functionalization of the pyrrole ring is a cornerstone of synthetic organic chemistry, enabling the generation of diverse molecular architectures. Pyrrole-2-carbaldehyde is a readily available starting material that can be further elaborated.

The Friedel-Crafts acylation is a classic and powerful method for introducing an acyl group onto an aromatic ring.[1] However, the reaction is challenging on electron-deficient aromatic systems. The presence of the electron-withdrawing carbaldehyde group at the C2 position of the pyrrole ring significantly reduces its nucleophilicity, making it less susceptible to electrophilic attack compared to unsubstituted pyrrole.[2] Consequently, forcing conditions, including the use of a potent Lewis acid such as aluminum chloride (AlCl₃), are typically required to drive the reaction.[3][4]

This protocol details the chloroacetylation of pyrrole-2-carbaldehyde, which is anticipated to yield primarily 4-chloroacetyl-pyrrole-2-carbaldehyde. The resulting α-haloketone is a versatile building block, amenable to further chemical transformations, including the synthesis of various nitrogen-containing heterocycles.

Reaction Scheme and Mechanism

The Friedel-Crafts acylation of pyrrole-2-carbaldehyde with chloroacetyl chloride in the presence of aluminum chloride is expected to proceed as follows:

Overall Reaction: Pyrrole-2-carbaldehyde + Chloroacetyl chloride --(AlCl₃)--> 4-Chloroacetyl-pyrrole-2-carbaldehyde

The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the chloroacetyl chloride to form a highly electrophilic acylium ion. This electrophile is then attacked by the π-electron system of the pyrrole ring. Due to the deactivating effect of the formyl group at the C2 position, the electrophilic attack is directed to the C4 and C5 positions. Steric hindrance and electronic effects generally favor substitution at the C4 position. A stoichiometric amount of AlCl₃ is necessary as it complexes with the carbonyl groups of both the reactant and the product.[5]

Experimental Protocol

3.1. Materials and Equipment

-

Reagents:

-

Pyrrole-2-carbaldehyde (98%)

-

Chloroacetyl chloride (≥98%)

-

Anhydrous Aluminum Chloride (AlCl₃) (≥99%)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for chromatography)

-

Hexanes (for chromatography)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

3.2. Procedure

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Chloroacetyl chloride is a lachrymator and is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Reaction Setup:

-

Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser under an inert atmosphere (N₂ or Ar), and a thermometer.

-

To the flask, add anhydrous dichloromethane (DCM, 100 mL).

-

Carefully add anhydrous aluminum chloride (1.5 equivalents, e.g., 19.9 g for a 0.1 mol scale reaction) to the DCM with stirring. The suspension will become warm.

-

Cool the suspension to 0 °C using an ice-water bath.

-

-

Addition of Reactants:

-

In a separate dry flask, dissolve pyrrole-2-carbaldehyde (1.0 equivalent, e.g., 9.51 g for a 0.1 mol scale reaction) in anhydrous DCM (50 mL).

-

Add this solution to the stirred AlCl₃ suspension at 0 °C over 15-20 minutes.

-

In a separate dry flask, dissolve chloroacetyl chloride (1.2 equivalents, e.g., 13.5 g or 9.7 mL for a 0.1 mol scale reaction) in anhydrous DCM (25 mL).

-

Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-